6-Methoxy-2-naphthaleneboronic acid
Overview
Description
Synthesis Analysis
A practical method for synthesizing a precursor of the anti-inflammatory agent naproxen, closely related to 6-Methoxy-2-naphthaleneboronic acid, involves Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by Pd-catalyzed carbonylation of the resulting vinyl halide and alkaline hydrolysis (Hiyama et al., 1990). Additionally, 6-Methoxy-2-naphthaldehyde, an intermediate in the synthesis of related compounds, is prepared through a Grignard reaction of 6-bromo-2-methoxynaphthalene, synthesized from 2-naphthol (Tong Guo-tong, 2007).
Molecular Structure Analysis
The molecular structure of a closely related compound, (+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), was determined by X-Ray diffraction technique, highlighting the precision that can be achieved in analyzing the molecular structures of such compounds (Yang-Bae Kim & Hyunsoo Song, 1984).
Chemical Reactions and Properties
6-Methoxy-2-naphthaleneboronic acid participates in various chemical reactions, forming intermediates and final products with significant biological and industrial applications. For instance, the synthesis and properties of poly(6-hydroxy-2-naphthoic acid) whiskers, prepared under different conditions, showcase the versatility of naphthalene derivatives in materials science (Gert Schwarz & H. Kricheldorf, 1991).
Physical Properties Analysis
Physical properties such as crystalline structure, melting point, and solubility are crucial for understanding the applications and handling of 6-Methoxy-2-naphthaleneboronic acid. Studies on related compounds provide insight into how such properties can be tailored through synthetic processes (B. Sarojini et al., 2005).
Scientific Research Applications
Analgesic Potential : Derivatives of 6-methoxy-2-naphthalene show promise as analgesics and nitric oxide donors, potentially enhancing analgesic activity and offering improved pain relief in arthritis (Abachi, Behnan, & Najim, 2010).
Synthesis of Naproxen Precursors : Efficient methods have been developed for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, using Pd-catalyzed ethynylation and regioselective addition (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Intermediate for Nabumetone : High-yield synthesis of 6-Methoxy-2-naphthaldehyde using the Grignard reaction has been reported, serving as an intermediate for Nabumetone (Guo-tong, 2007).
Novel Naproxen Derivatives : Research presents a regioselective, solvent-free method for synthesizing novel 1-aryl/heteroaryl substituted 2-(6-methoxy naphthalen-2-yl)propan-1-ones using Naproxen (Pal, Bindu, Reddy Venna, & Dubey, 2007).
Zeolite-Catalyzed Synthesis : Zeolites with low acidity can effectively synthesize 2-methoxy-6-acetylnaphthalene, a key intermediate for the anti-inflammatory agent Naproxen (Yamazaki, Makihara, & Komura, 2017).
Metabolism of Nabumetone : Nabumetone is metabolized into 6-methoxy-2-naphthylacetic acid, a potent anti-inflammatory compound, across various species (Haddock, Jeffery, Lloyd, & Thawley, 1984).
Natural Compound Inhibition of COX Enzymes : Naproxene, a compound found in Musa acuminata, effectively inhibits COX-1 and COX-2 enzymes, suggesting potential as a natural alternative to synthetic anti-inflammatory drugs (Abad et al., 2000).
Photodetachment and Photoreactions : Studies on substituted naphthalene anions, including 2-naphtholate and 6-hydroxy-2-naphthoic acid anions, have shown distinct photodetachment and photoreaction spectra (Bull et al., 2019).
Molecular Interactions with COX-2 Enzymes : The molecular interactions of Naproxen with COX-2 enzymes reveal its unique anti-inflammatory properties and potential for future drug development (Duggan et al., 2010).
Safety And Hazards
6-Methoxy-2-naphthaleneboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthaleneboronic acid | |
CAS RN |
156641-98-4 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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